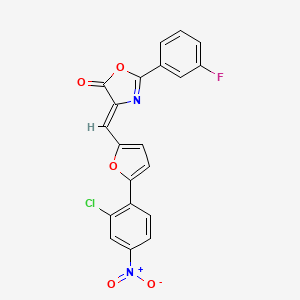
3-ethyloxane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyloxane-3-carboxylic acid, also known as 3-ethyl-3-oxo-hexanoic acid, is a saturated fatty acid with a six-carbon chain and a carboxylic acid group at the 3-position. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, and is also used in certain scientific research applications.
Scientific Research Applications
3-Ethyloxane-3-carboxylic acid is used in a variety of scientific research applications. It is often used as a substrate in biochemical and physiological studies, as it can be easily modified to study different aspects of cellular metabolism. It has also been used in studies of enzyme kinetics, as well as to study the effects of various drugs and toxins on cells. Additionally, 3-ethyloxane-3-carboxylic acid is used as a model compound in studies of the mechanisms of drug action.
Mechanism of Action
3-Ethyloxane-3-carboxylic acid acts as an inhibitor of fatty acid oxidation. It binds to the active site of acyl-CoA dehydrogenases, which are enzymes involved in the oxidation of fatty acids. This binding prevents the enzymes from catalyzing the oxidation of fatty acids, thus inhibiting fatty acid oxidation.
Biochemical and Physiological Effects
3-Ethyloxane-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In studies of cell cultures, it has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, 3-ethyloxane-3-carboxylic acid has been shown to have anti-diabetic effects in animal models, as well as to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
3-Ethyloxane-3-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability, as it is relatively easy to synthesize. Additionally, it is a relatively stable compound, and can be stored for long periods of time without degradation. On the other hand, 3-ethyloxane-3-carboxylic acid is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic at high concentrations, so it must be used with caution.
Future Directions
There are a number of potential future directions for the use of 3-ethyloxane-3-carboxylic acid in scientific research. One possibility is the use of the compound as a therapeutic agent, as it has been shown to have anti-cancer, anti-diabetic, and anti-inflammatory effects. Additionally, 3-ethyloxane-3-carboxylic acid could be used in studies of drug metabolism, as it is known to inhibit fatty acid oxidation. Finally, 3-ethyloxane-3-carboxylic acid could be used in studies of the mechanisms of disease, as it has been shown to have a variety of biochemical and physiological effects.
Synthesis Methods
3-Ethyloxane-3-carboxylic acid can be synthesized through a variety of methods. The most common method is the conversion of 3-ethyloxane-3-carboxylic acidohexanoic acid to the carboxylic acid form. This is usually done by treating the acid with a base, such as sodium hydroxide, in an aqueous solution. The reaction is usually completed within a few hours at room temperature. The acid can also be synthesized from 3-ethyloxane-3-carboxylic acidohexanoic anhydride, which is produced by treating 3-ethyloxane-3-carboxylic acidohexanoic acid with a dehydrating agent, such as phosphorus pentoxide.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 3-ethyloxane-3-carboxylic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Bromine", "Sodium hydroxide", "Sodium ethoxide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Sodium carbonate", "Water" ], "Reaction": [ "Step 1: Bromination of ethyl acetoacetate with bromine in acetic acid to form 3-bromoethyl-3-oxobutanoate", "Step 2: Treatment of 3-bromoethyl-3-oxobutanoate with sodium ethoxide to form 3-bromoethyl-3-oxobutan-1-ol", "Step 3: Reduction of 3-bromoethyl-3-oxobutan-1-ol with sodium borohydride in methanol to form 3-ethyl-3-hydroxybutanoate", "Step 4: Oxidation of 3-ethyl-3-hydroxybutanoate with sodium chlorite in acetic acid to form 3-ethyl-3-oxobutanoic acid", "Step 5: Conversion of 3-ethyl-3-oxobutanoic acid to 3-ethyloxane-3-carboxylic acid by treatment with sodium hydroxide and sodium carbonate in water" ] } | |
CAS RN |
1158760-08-7 |
Product Name |
3-ethyloxane-3-carboxylic acid |
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



